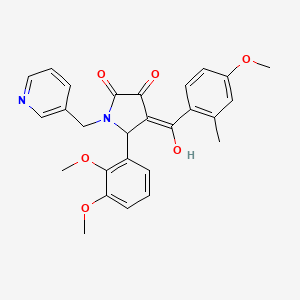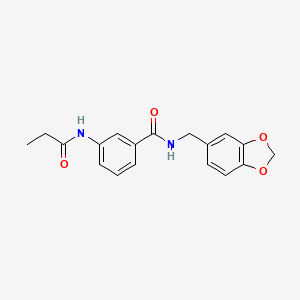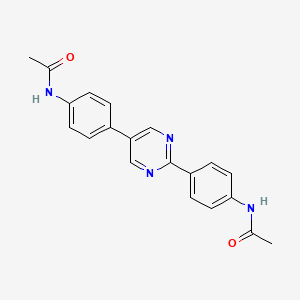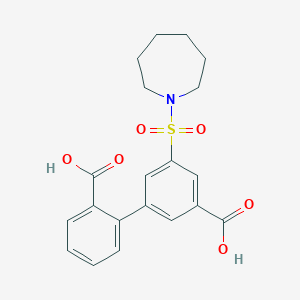![molecular formula C16H20N2O3 B5403052 3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5403052.png)
3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[222]octane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid involves multiple steps. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane derivatives with excellent yields and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- 3-[(4-(Pyridin-4-ylmethyl)phenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Uniqueness
3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific bicyclic structure and the presence of the pyridin-4-ylmethyl group. This combination of features gives the compound distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-(pyridin-4-ylmethylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15(18-9-10-5-7-17-8-6-10)13-11-1-3-12(4-2-11)14(13)16(20)21/h5-8,11-14H,1-4,9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBDVMJZNSFCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({1-[(6-pyrimidin-5-ylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5402977.png)
![6-[(Z)-2-(3-bromo-4-fluorophenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5402985.png)



amine hydrochloride](/img/structure/B5403014.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[2-(phenylthio)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5403028.png)
![8-(2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5403035.png)
![5-{2-[2-methyl-4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5403043.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(4-ethyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5403062.png)
![(4aS*,8aR*)-1-butyl-6-[4-(1H-1,2,4-triazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5403068.png)
![2-(3-chlorophenyl)-4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5403075.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5403082.png)
